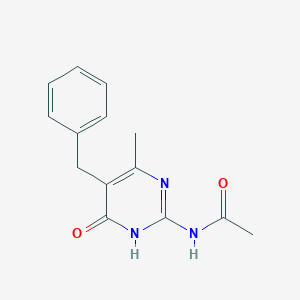![molecular formula C16H15FN2O B6079176 2-[(2,3-dimethylphenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole](/img/structure/B6079176.png)
2-[(2,3-dimethylphenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,3-Dimethylphenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their antimicrobial activity
Mode of Action
Benzimidazole derivatives are known to interact with their targets by binding to specific proteins or enzymes, thereby inhibiting their function . The fluoro group in the compound may enhance its binding affinity, but the exact mechanism remains to be elucidated.
Biochemical Pathways
Similar compounds have been shown to interfere with the synthesis of critical biomolecules in microbial cells, leading to cell death
Pharmacokinetics
Similar compounds like metaxalone have been studied, and it was found that food significantly increases the bioavailability of metaxalone . The terminal half-life of Metaxalone is approximately 9.0 ± 4.8 hours . These properties may provide some insight into the potential pharmacokinetics of 2-[(2,3-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole, but direct studies on this compound are needed.
Result of Action
Based on the antimicrobial activity of similar compounds, it can be hypothesized that this compound may lead to the death of microbial cells by disrupting critical cellular processes .
Métodos De Preparación
The synthesis of 2-[(2,3-dimethylphenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction of 2,3-dimethylphenol with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate, yields 2,3-dimethylphenoxy methyl ether.
Introduction of the Fluorine Atom: The phenoxy intermediate is then subjected to a fluorination reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position.
Cyclization to Form Benzodiazole: The final step involves the cyclization of the fluorinated intermediate with an appropriate reagent, such as o-phenylenediamine, under acidic conditions to form the benzodiazole ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
2-[(2,3-Dimethylphenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[(2,3-Dimethylphenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole has a wide range of scientific research applications:
Comparación Con Compuestos Similares
2-[(2,3-Dimethylphenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
2-[(2,3-Dimethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole: This compound has a similar structure but with additional methyl groups, which may affect its biological activity and chemical properties.
2-[(2,3-Dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole: This compound lacks the benzodiazole ring, which may result in different biological activities and applications.
The uniqueness of this compound lies in its specific structural features, such as the presence of both the fluorine atom and the benzodiazole ring, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[(2,3-dimethylphenoxy)methyl]-6-fluoro-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c1-10-4-3-5-15(11(10)2)20-9-16-18-13-7-6-12(17)8-14(13)19-16/h3-8H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMVICGEZCGHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NC3=C(N2)C=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6079094.png)
![4-[1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B6079100.png)
![1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea](/img/structure/B6079105.png)
![{(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6079116.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6079120.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-2-oxopentanamide](/img/structure/B6079132.png)


![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6079143.png)

![N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6079165.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6079178.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylphenyl)urea](/img/structure/B6079185.png)
![1-(4-biphenylylcarbonyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate](/img/structure/B6079188.png)
